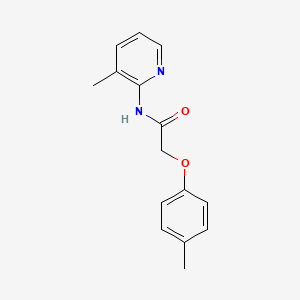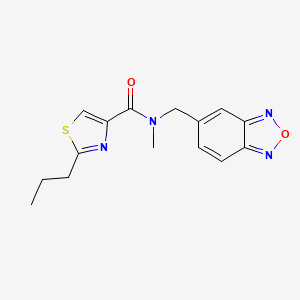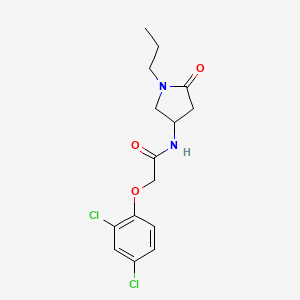
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione, also known as HNBI, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. HNBI is a yellow powder that is soluble in organic solvents, including methanol and ethanol. This compound has been extensively studied for its potential use in various fields, including medicine, materials science, and environmental science.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione varies depending on its application. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In cancer cells, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways.
In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione acts as a photosensitizer by absorbing light and transferring the energy to a nearby molecule, which then generates singlet oxygen. In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione binds to heavy metal ions and forms a complex that can be easily removed from water.
Biochemical and physiological effects:
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. In vitro studies have shown that 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can inhibit the growth of cancer cells and reduce inflammation in various cell types. 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity profile, ease of synthesis, and diverse range of applications. However, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can be difficult to handle due to its yellow color and low solubility in water. In addition, the mechanism of action of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can be complex and may require further investigation.
Future Directions
There are several future directions for the study of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be further studied for its potential use in treating neurodegenerative diseases and other inflammatory conditions. In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be used in the development of new materials with unique optical and electronic properties. In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be further studied for its potential use in detecting and removing heavy metal ions from water.
In conclusion, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. Its ease of synthesis, low toxicity profile, and unique properties make it a promising candidate for further investigation in various scientific fields.
Synthesis Methods
The synthesis of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base catalyst such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Scientific Research Applications
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential use in various scientific fields, including medicine, materials science, and environmental science. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been used as a photosensitizer for the generation of singlet oxygen, which is used in the production of organic solar cells and other optoelectronic devices. 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has also been studied for its potential use in the development of new materials, including polymers and liquid crystals.
In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been studied for its potential use in the detection and removal of heavy metal ions from water. It has also been used as a fluorescent probe for the detection of nitric oxide, which is an important signaling molecule in biological systems.
properties
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-14-6-5-10(17(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZODIPULPKBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

